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CAS No.: 1104637-65-1

Cat. No.: B1512846

Get Quote

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic

synthesis, prized for its reliability in forging carbon-carbon bonds.[1][2] However, the utility of

this powerful reaction is often hampered by the inherent instability of many boronic acid

building blocks.[1] Heteroaromatic boronic acids, particularly those with the boron moiety at the

2-position, are notoriously susceptible to degradation pathways such as protodeboronation and

oxidation, complicating their storage, handling, and reactivity.[3]

To address this critical challenge, the development of N-methyliminodiacetic acid (MIDA)

boronates has been a transformative innovation.[1][4] By chelating the boronic acid with the

trivalent MIDA ligand, the boron center is rehybridized from a reactive, Lewis acidic sp² state to

a stable, tetrahedral sp³ state.[1] This structural modification renders the boron moiety inert to a

wide range of reaction conditions, including anhydrous cross-coupling.[1][5]

This guide provides a comprehensive overview of 2-Benzofuranylboronic acid MIDA ester, a
key building block for the synthesis of the 2-arylbenzofuran motif—a privileged scaffold in

numerous biologically active compounds.[2] We will explore its core chemical properties,
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synthesis, and reactivity, providing field-proven protocols and insights for its effective use in

research and development.

Core Chemical and Physical Properties
2-Benzofuranylboronic acid MIDA ester exemplifies the highly desirable physical

characteristics of the MIDA boronate class. Unlike its corresponding free boronic acid, which

can be unstable and difficult to handle[3], the MIDA ester is a free-flowing, crystalline solid that

is indefinitely stable to storage on the benchtop under air.[1][3][4] This exceptional stability is a

direct result of the protective MIDA ligand.

A paramount advantage of MIDA boronates is their universal compatibility with silica gel

chromatography.[3][4][6] This allows for straightforward purification and reaction monitoring by

TLC, a feature not shared by many boronic acids or other surrogates like trifluoroborate salts.

[5]

Table 1: Physicochemical Properties of 2-Benzofuranylboronic acid MIDA ester

Property Value Source

Chemical Formula C₁₃H₁₂BNO₅ [7]

Molecular Weight 273.05 g/mol [7]

Appearance
White to off-white

powder/crystals
[7]

Melting Point 198-202 °C [7]

Stability
Air-stable, benchtop stable for

>60 days
[3]

Solubility

Soluble in various organic

solvents (THF, Dioxane, DMF,

DMSO)

[3]

Chromatography Compatible with silica gel [3][4]

Synthesis and Purification

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1512846/docs?utm_src=pdf-body#introduction-overcoming-the-instability-challenge-in-modern-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3328809/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/al_chemfile_v9_n1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3328809/
https://www.bldpharm.com/newsdetail/news-mida-boronates.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3328809/
https://www.bldpharm.com/newsdetail/news-mida-boronates.html
https://www.bldpharm.com/news/news-mida-boronates.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7249414/
https://www.benchchem.com/product/b1512846/docs?utm_src=pdf-body#introduction-overcoming-the-instability-challenge-in-modern-synthesis
https://www.sigmaaldrich.com/JP/ja/product/aldrich/701106
https://www.sigmaaldrich.com/JP/ja/product/aldrich/701106
https://www.sigmaaldrich.com/JP/ja/product/aldrich/701106
https://www.sigmaaldrich.com/JP/ja/product/aldrich/701106
https://pmc.ncbi.nlm.nih.gov/articles/PMC3328809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3328809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3328809/
https://www.bldpharm.com/newsdetail/news-mida-boronates.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1512846?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The most common and robust method for preparing MIDA boronates is the condensation of the

corresponding boronic acid with N-methyliminodiacetic acid (MIDA).[3] This process typically

requires the removal of water to drive the reaction to completion, which can be achieved

through azeotropic distillation (Dean-Stark conditions) or by using a desiccant.[3] A more recent

and often higher-yielding method employs MIDA anhydride, which acts as a pre-activated and

water-scavenging reagent, allowing the reaction to proceed under milder conditions.[8]
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Caption: General workflow for the synthesis and purification of MIDA boronates.

Experimental Protocol: Synthesis via MIDA Anhydride
Causality: This protocol utilizes MIDA anhydride, which avoids the high temperatures and

potentially harsh acidic conditions of older methods, leading to higher isolated yields, especially

for sensitive boronic acids.[8]

Reagent Preparation: To a 100 mL oven-dried, round-bottomed flask equipped with a

magnetic stir bar, add 2-benzofuranylboronic acid (1.0 equiv), MIDA anhydride (3.0 equiv),

and anhydrous dioxane.[8]

Reaction: Place the flask under an inert atmosphere (Argon or Nitrogen). Heat the reaction

mixture to 70 °C and stir for 24 hours. Monitor the reaction progress by TLC, observing the

consumption of the starting boronic acid.

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and

transfer to a separatory funnel. Wash sequentially with water and brine. The use of brine

helps to break up any emulsions and improve phase separation.

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can be purified by flash column

chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in

hexanes.[3] Alternatively, due to the high crystallinity of MIDA boronates, the product can

often be isolated via precipitation or recrystallization from a suitable solvent system like

acetone/diethyl ether.[3][9]

Reactivity: The "On/Off" Switch for Cross-Coupling
The synthetic utility of 2-benzofuranylboronic acid MIDA ester stems from its unique

reactivity profile. It is a protected form of the boronic acid, stable to a wide array of reaction

conditions that would degrade the free acid.[5] The key to unlocking its reactivity is a mild,

base-mediated hydrolysis step.
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Under standard anhydrous Suzuki-Miyaura conditions, the sp³-hybridized MIDA boronate is

unreactive towards transmetalation with the palladium catalyst.[1] However, upon the

introduction of a mild aqueous base (e.g., 1 M NaOH, K₃PO₄, or even NaHCO₃), the MIDA

ligand is cleaved, releasing the free, sp²-hybridized 2-benzofuranylboronic acid in situ.[1][3]

This newly liberated boronic acid is then free to participate in the catalytic cycle. This process

enables a "slow-release" of the unstable boronic acid, maintaining a low, steady concentration

that favors productive cross-coupling over decomposition.

Stable MIDA Ester
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Unstable Boronic Acid
(sp² Boron, Reactive)

Deprotection
(aq. Base, RT)

Suzuki-Miyaura
Catalytic Cycle

Transmetalation

Coupled Product
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Click to download full resolution via product page

Caption: Reactivity control of MIDA boronates in Suzuki-Miyaura coupling.

Application in Suzuki-Miyaura Cross-Coupling
The stability and slow-release characteristics of 2-benzofuranylboronic acid MIDA ester
make it an ideal coupling partner for synthesizing 2-arylbenzofurans, a process that can be
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challenging with the free boronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Trustworthiness: This protocol is self-validating. The reaction progress can be easily monitored

by TLC or LC-MS. The stability of the MIDA boronate starting material ensures stoichiometric

accuracy, leading to reproducible results.

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the

aryl halide (1.0 equiv), 2-benzofuranylboronic acid MIDA ester (1.2 equiv), a palladium

catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a

base (e.g., K₃PO₄, 3.0 equiv).

Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10-15

minutes. This is critical as the active Pd(0) species in the catalytic cycle is oxygen-sensitive.

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

and water (e.g., THF/H₂O 4:1 or Dioxane/H₂O 4:1), via syringe. The water is essential for the

in situ hydrolysis of the MIDA ester.

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir

vigorously. The reaction time can range from 4 to 24 hours.

Workup and Purification: After cooling to room temperature, perform a standard aqueous

workup as described in the synthesis section. Purify the crude product by flash column

chromatography on silica gel to yield the pure 2-arylbenzofuran.[2]

Handling and Storage
The handling and storage of 2-Benzofuranylboronic acid MIDA ester are remarkably

straightforward compared to its parent boronic acid.

Handling: It can be weighed and handled on the benchtop in the open air without special

precautions against moisture or oxygen.[1][3]

Storage: For long-term storage, it should be kept in a tightly sealed container at room

temperature. It has been shown to be stable for months to years under these conditions
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without noticeable decomposition.[3]

Conclusion
2-Benzofuranylboronic acid MIDA ester represents a significant advancement in synthetic

chemistry, transforming a notoriously unstable building block into a robust, reliable, and

versatile reagent. Its exceptional benchtop stability, compatibility with standard purification

techniques, and unique "slow-release" reactivity make it an invaluable tool for researchers in

drug discovery, natural product synthesis, and materials science. By leveraging the protective

power of the MIDA ligand, chemists can confidently and efficiently access the valuable 2-

arylbenzofuran scaffold, accelerating the development of novel small molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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